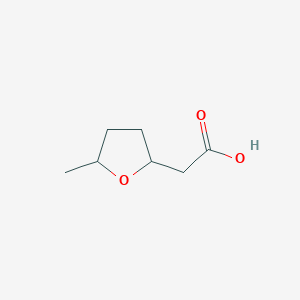

2-(5-Methyloxolan-2-yl)acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds often involves multistep chemical reactions that can provide a framework for the synthesis of "2-(5-Methyloxolan-2-yl)acetic acid". For example, the asymmetric synthesis of 1,2-dioxolane-3-acetic acids reported by Dai et al. (2006) demonstrates a key methodology that could be adapted for synthesizing similar structures (Dai et al., 2006). This process involves the stereoselective opening of oxetanes by hydrogen peroxide and further chemical modifications leading to the desired product.

Molecular Structure Analysis

Investigations into the molecular structure of similar compounds, such as the study by Hiremath et al. (2019), provide insights into the spectroscopic characterization, including FT-IR, NMR, and UV–Vis spectra. These studies help elucidate the molecular geometry and electronic structure, essential for understanding the chemical behavior of "2-(5-Methyloxolan-2-yl)acetic acid" (Hiremath et al., 2019).

Chemical Reactions and Properties

The reactivity and potential chemical transformations of "2-(5-Methyloxolan-2-yl)acetic acid" can be inferred from related studies. For instance, the synthesis and reactions of derivatives of (2,4-dioxocyclohex-1-yl)acetic acid demonstrate various pathways for functionalization and derivatization relevant to similar compounds (Juma et al., 2008).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and stability, are crucial for the practical use and handling of the compound. While specific data on "2-(5-Methyloxolan-2-yl)acetic acid" is not available, related research can provide a comparative basis. For example, studies on the crystal and molecular structure of similar compounds offer insights into their physical stability and solubility characteristics (Wang et al., 2016).

Chemical Properties Analysis

The chemical properties, including acidity/basicity, reactivity with other chemical groups, and stability under various conditions, are fundamental for understanding the behavior of "2-(5-Methyloxolan-2-yl)acetic acid" in different environments. Research on similar compounds, such as the study of their reactivity and synthesis pathways, sheds light on these aspects (Deutsch et al., 2007).

Applications De Recherche Scientifique

Glycerol Conversion and Potential Platform Chemicals

The acid-catalyzed condensation of glycerol, derived from renewable materials, with other compounds like benzaldehyde and formaldehyde, produces mixtures including [1,3]dioxan-5-ols and [1,3]dioxolan-4-yl-methanols. These products, especially [1,3]dioxan-5-ols, are of interest as precursors for derivatives like 1,3-propanediol. Such conversions are part of research exploring novel platform chemicals in sustainable chemistry (Deutsch, Martin, & Lieske, 2007).

Unexpected Synthesis in Perfluorinated Series

A study reported the unexpected synthesis of 7-polyfluoroalkyl-2,3-dihydro-5H-1,4-dioxepine-5-one from [2-(perfluoroalkyl)-1,3-dioxolan-2-yl]acetic acids. This showcases the serendipitous nature of chemical reactions and the potential for discovering new compounds in synthetic chemistry (Villaume et al., 2001).

Selective Esterifications of Primary Alcohols

Research has shown that compounds like (2,2-dimethyl-1,3-dioxolan-4-yl)methyl 2-cyano-2-(hydroxyimino)acetate can significantly affect the selective esterification of primary alcohols. This has implications for synthesizing a wide range of carboxylic acids, highlighting the versatility of such compounds in organic synthesis (Wang et al., 2012).

Polymer Production Aid in Fluoropolymers

A specific salt of perfluoro{acetic acid, 2-[(5-methoxy-1,3-dioxolan-4-yl)oxy]}, was assessed for its safety as a polymer production aid during the manufacture of fluoropolymers. This underlines the chemical's role in industrial applications, particularly in high-temperature conditions for food contact materials (Flavourings, 2014).

Synthesis of New Molecules for Scent and Pharmaceutical Applications

Studies have involved the synthesis of molecules like 2-methyl-2-naphthyl-4-methyl-1,3-dioxolane with blossom orange scent, demonstrating the application of such compounds in creating fragrances and possibly pharmaceuticals (Climent, Velty, & Corma, 2002).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-(5-methyloxolan-2-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-5-2-3-6(10-5)4-7(8)9/h5-6H,2-4H2,1H3,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VODQLTAWGPQMGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(O1)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-Methyloxolan-2-yl)acetic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{3-[(aminocarbamothioyl)amino]phenyl}acetamide](/img/structure/B2487627.png)

![2-Hydroxy-5-{[(2,2,2-trifluoroethoxy)carbonyl]amino}benzoic acid](/img/structure/B2487629.png)

![N-(4-chlorophenyl)-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide](/img/structure/B2487634.png)

![2-[1-(4-methylbenzenesulfonyl)-1H-indol-6-yl]ethan-1-amine hydrochloride](/img/structure/B2487641.png)

![N-(3-methoxyphenyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2487642.png)

![2-[[2-(Cyclopropylmethyl)phenoxy]methyl]oxirane](/img/structure/B2487643.png)

![5-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one](/img/structure/B2487644.png)